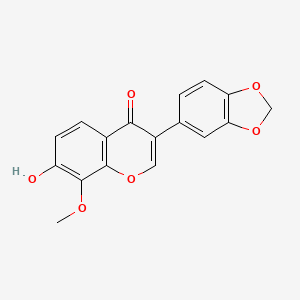
Maximaisoflavone E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maximaisoflavone E is a naturally occurring isoflavone, a type of flavonoid predominantly found in the Fabaceae family. Isoflavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound has a molecular formula of C17H12O6 and an exact mass of 312.06339 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Maximaisoflavone E typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the starting materials are subjected to high temperatures and specific catalysts to form the desired isoflavone structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction and isolation from plant sources rich in isoflavones, such as Millettia species. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Maximaisoflavone E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroisoflavones .
Aplicaciones Científicas De Investigación
Maximaisoflavone E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of isoflavones.
Biology: Investigated for its potential antioxidant and anti-inflammatory effects.
Medicine: Explored for its anticancer properties, particularly in hormone-related cancers.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mecanismo De Acción
The mechanism of action of Maximaisoflavone E involves its interaction with various molecular targets and pathways. Isoflavones, including this compound, are known to bind to estrogen receptors, exerting estrogenic or antiestrogenic effects. They also interact with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression and cellular processes .
Comparación Con Compuestos Similares
Maximaisoflavone E can be compared with other similar isoflavones, such as:
Genistein: Known for its strong estrogenic activity and anticancer properties.
Daidzein: Noted for its antioxidant and anti-inflammatory effects.
Equol: A metabolite of daidzein with potent estrogenic activity.
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits.
Propiedades
Número CAS |
94413-09-9 |
|---|---|
Fórmula molecular |
C17H12O6 |
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-7-hydroxy-8-methoxychromen-4-one |
InChI |
InChI=1S/C17H12O6/c1-20-17-12(18)4-3-10-15(19)11(7-21-16(10)17)9-2-5-13-14(6-9)23-8-22-13/h2-7,18H,8H2,1H3 |
Clave InChI |
JNTVQHNRKNXQPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



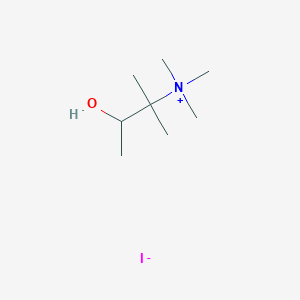
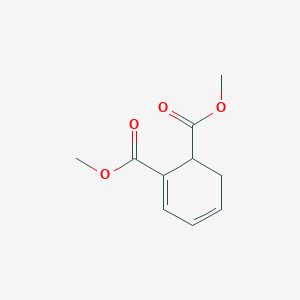

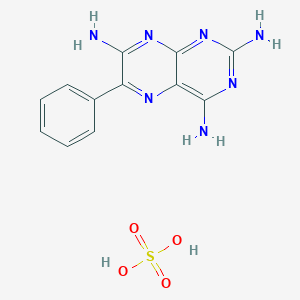
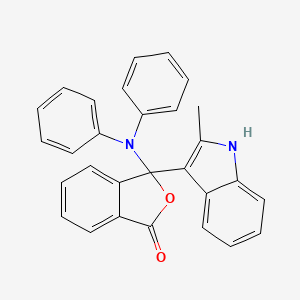
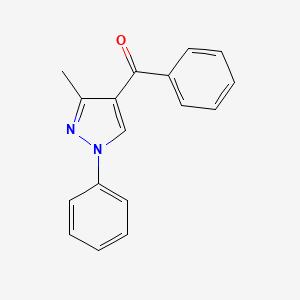
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)


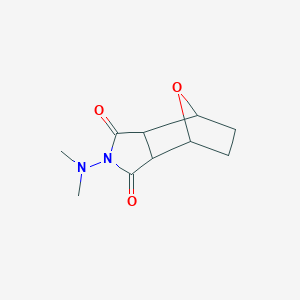

![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
